Cartazolate
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Overview
Description
Cartazolate is a chemical compound belonging to the pyrazolopyridine class. It is known for its anxiolytic effects in animals and has been studied for its potential therapeutic applications. This compound acts as a positive allosteric modulator at the gamma-aminobutyric acid A receptor at the barbiturate binding site and also functions as an adenosine antagonist at the A1 and A2 subtypes and as a phosphodiesterase inhibitor .
Preparation Methods
The synthesis of cartazolate involves the formation of the pyrazolopyridine core structure. One common synthetic route includes the reaction of ethyl 4-(butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with appropriate reagents under controlled conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Cartazolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical and biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cartazolate has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the effects of pyrazolopyridine derivatives on various chemical reactions.
Biology: Investigated for its effects on gamma-aminobutyric acid A receptor modulation and adenosine receptor antagonism.
Medicine: Explored for its potential as an anxiolytic agent and its effects on central nervous system disorders.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Cartazolate exerts its effects primarily through modulation of the gamma-aminobutyric acid A receptor at the barbiturate binding site. It enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. Additionally, this compound acts as an adenosine antagonist at the A1 and A2 subtypes, which may contribute to its anxiolytic effects. It also inhibits phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate .
Comparison with Similar Compounds
Cartazolate is similar to other pyrazolopyridine derivatives such as tracazolate and etazolate. These compounds share structural similarities and exhibit anxiolytic effects. this compound is unique in its specific binding profile and combination of gamma-aminobutyric acid A receptor modulation, adenosine antagonism, and phosphodiesterase inhibition. This unique combination of actions distinguishes this compound from other similar compounds .
Similar Compounds
- Tracazolate
- Etazolate
- ICI-190,622
Properties
CAS No. |
34966-41-1 |
---|---|
Molecular Formula |
C15H22N4O2 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
ethyl 4-(butylamino)-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H22N4O2/c1-4-7-8-16-13-11-10-18-19(5-2)14(11)17-9-12(13)15(20)21-6-3/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
IQNQAOGGWGCROX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC |
Key on ui other cas no. |
34966-41-1 |
Synonyms |
cartazolate SQ 65,396 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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